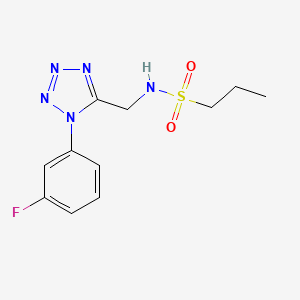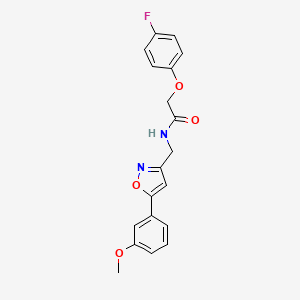![molecular formula C27H18BrN3O4 B2490697 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one CAS No. 361171-51-9](/img/no-structure.png)
6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H18BrN3O4 and its molecular weight is 528.362. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pyrazolines, including B4, have been investigated for their antibacterial potential. Reports suggest that B4 exhibits antibacterial effects against certain pathogens . Further studies could explore its mechanism of action and potential applications in combating bacterial infections.
- B4 has also demonstrated antifungal activity . Understanding its mode of action and exploring its efficacy against specific fungal strains could be valuable for developing antifungal agents.
- B4’s impact on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins has been studied . Investigating its effects on other organisms and understanding its neurotoxic potential could provide insights into its safety profile.
Antibacterial Activity
Antifungal Properties
Neurotoxicity Assessment
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole ring, followed by the synthesis of the quinoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "2-furancarboxylic acid", "2-furylacetic acid", "hydrazine hydrate", "benzaldehyde", "ethyl acetoacetate", "4-bromoaniline", "4-phenyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Synthesis of 1-(2-furoyl)-3-(2-furyl)prop-2-en-1-one from 2-furancarboxylic acid and 2-furylacetic acid via Claisen-Schmidt condensation using sodium hydroxide as a base and ethanol as a solvent.", "Synthesis of 4,5-dihydro-1H-pyrazole-3-carbaldehyde from ethyl acetoacetate and hydrazine hydrate via a modified Hantzsch reaction using acetic acid as a solvent.", "Synthesis of 6-bromo-3-(1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one from 4-bromoaniline, 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and the pyrazole intermediate via a modified Gewald reaction using acetic anhydride and sodium acetate as a solvent and base, respectively." ] } | |
CAS RN |
361171-51-9 |
Product Name |
6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one |
Molecular Formula |
C27H18BrN3O4 |
Molecular Weight |
528.362 |
IUPAC Name |
6-bromo-3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H18BrN3O4/c28-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)25(26(32)29-19)20-15-21(22-8-4-12-34-22)31(30-20)27(33)23-9-5-13-35-23/h1-14,21H,15H2,(H,29,32) |
InChI Key |
AOKHGEJNAPUUCW-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CO6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



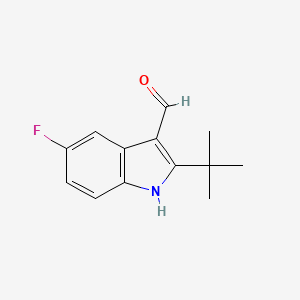
![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

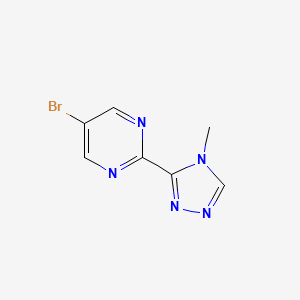
![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)
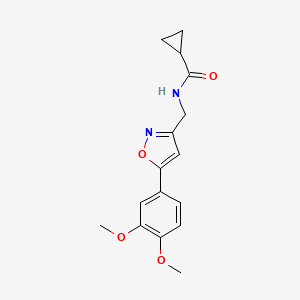
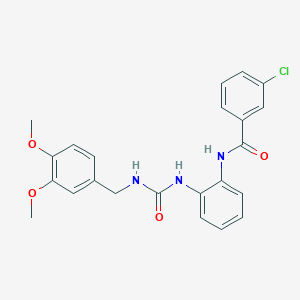
![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)
![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)
